(2,5-Dichloro-benzyl)-isopropyl-amine (2,5-Dichloro-benzyl)-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392591
InChI: InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
SMILES: CC(C)NCC1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

(2,5-Dichloro-benzyl)-isopropyl-amine

CAS No.:

Cat. No.: VC13392591

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dichloro-benzyl)-isopropyl-amine -

Specification

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name N-[(2,5-dichlorophenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Standard InChI Key JSWRJRMDQJIVAG-UHFFFAOYSA-N
SMILES CC(C)NCC1=C(C=CC(=C1)Cl)Cl
Canonical SMILES CC(C)NCC1=C(C=CC(=C1)Cl)Cl

Introduction

(2,5-Dichloro-benzyl)-isopropyl-amine is a chemical compound characterized by the substitution of two chlorine atoms on a benzyl group, coupled with an isopropylamine functional group. Its molecular structure suggests potential applications in pharmaceuticals, agrochemicals, and organic synthesis due to its reactive amine group and halogenated aromatic ring.

Synthesis

The synthesis of (2,5-Dichloro-benzyl)-isopropyl-amine involves the following steps:

  • Halogenation of Benzyl Chloride: Chlorination at the 2 and 5 positions of benzyl chloride using reagents like chlorine gas or N-chlorosuccinimide.

  • Amination Reaction: Reacting the dichlorobenzyl intermediate with isopropylamine under controlled conditions to form the final product.

These reactions are typically conducted in inert atmospheres to prevent side reactions and ensure high yield.

Applications

The compound's structure lends itself to various applications:

  • Pharmaceuticals:

    • Potential precursor for designing bioactive molecules.

    • The amine group can form hydrogen bonds critical for drug-receptor interactions.

  • Agrochemicals:

    • May serve as an intermediate in synthesizing pesticides or herbicides due to its halogenated aromatic ring.

  • Organic Synthesis:

    • Useful as a building block in creating more complex molecules.

Safety and Handling

Due to its halogenated nature and amine group, (2,5-Dichloro-benzyl)-isopropyl-amine should be handled with care:

  • Toxicity: Likely toxic if ingested or inhaled; may cause irritation upon skin or eye contact.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Protective Measures: Use gloves, goggles, and lab coats when handling.

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